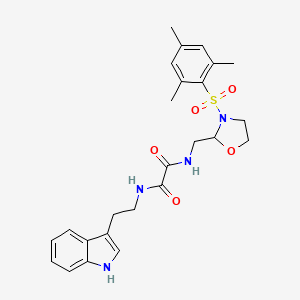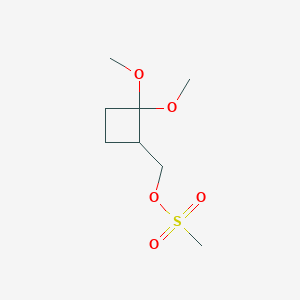![molecular formula C16H10FN5S B2958507 (E)-6-(2-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853891-63-1](/img/structure/B2958507.png)
(E)-6-(2-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-6-(2-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H10FN5S and its molecular weight is 323.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds incorporating the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety are synthesized through various chemical reactions involving precursors like cyanoacetamides, amino acids, and aromatic acids. These synthetic pathways offer a wide range of heterocyclic compounds with potential biological activities. The characterization of these compounds is typically achieved through techniques such as IR, NMR, MS, and elemental analysis, confirming their structures and facilitating further study of their properties (Fadda et al., 2017).
Biological Activities
Derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole framework have been explored for various biological activities. Notably, some compounds have shown significant insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest management. These compounds' mode of action and efficacy in pest control are subjects of ongoing research, which could lead to the development of new insecticidal agents (Soliman et al., 2020).
Antimicrobial Potential
Several [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been evaluated for their antimicrobial properties. Research has identified compounds within this class that exhibit promising antibacterial activity against various bacterial strains, highlighting their potential as lead compounds in the development of new antimicrobial agents. This antimicrobial activity is an area of significant interest, given the ongoing need for novel antibiotics in the face of increasing antibiotic resistance (Xiao et al., 2014).
Anticancer Properties
Some [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have demonstrated anticancer activities, with certain compounds showing inhibitory effects on cancer cell lines at low concentrations. These findings suggest the potential of this chemical framework in cancer therapy, warranting further investigation into their mechanisms of action and therapeutic efficacy (Chowrasia et al., 2017).
Properties
IUPAC Name |
6-[(E)-2-(2-fluorophenyl)ethenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5S/c17-13-6-2-1-4-11(13)7-8-14-21-22-15(19-20-16(22)23-14)12-5-3-9-18-10-12/h1-10H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYUUUWCGUFZAD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole](/img/structure/B2958425.png)
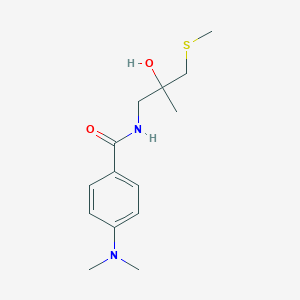

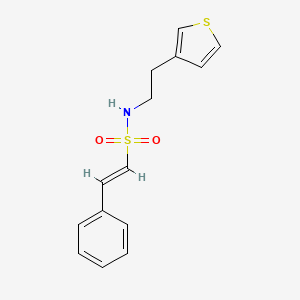
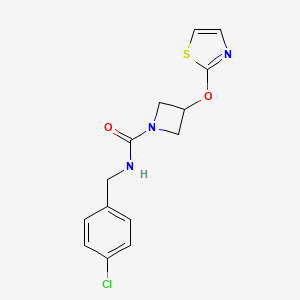
![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
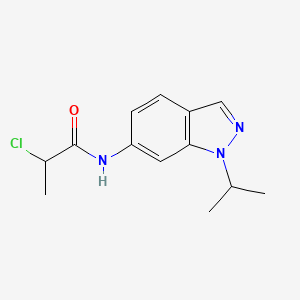
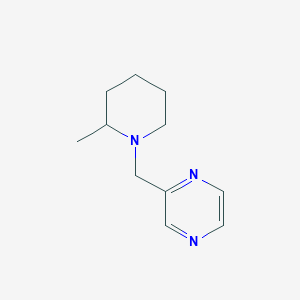
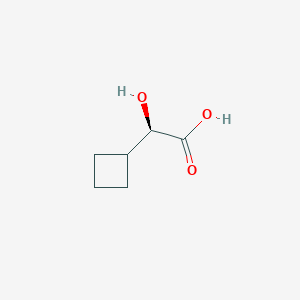
![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)
